![molecular formula C18H18N4 B14389318 4-{(E)-[4-(Piperidin-1-yl)phenyl]diazenyl}benzonitrile CAS No. 89505-32-8](/img/structure/B14389318.png)
4-{(E)-[4-(Piperidin-1-yl)phenyl]diazenyl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(E)-[4-(Piperidin-1-yl)phenyl]diazenyl}benzonitrile is a chemical compound that belongs to the class of phenylpiperidines. This compound features a piperidine ring attached to a phenyl group, which is further connected to a diazenyl group and a benzonitrile moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
The synthesis of 4-{(E)-[4-(Piperidin-1-yl)phenyl]diazenyl}benzonitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Phenyl Group: The phenyl group is introduced through electrophilic aromatic substitution reactions.
Diazenyl Group Formation: The diazenyl group is formed by diazotization reactions, where an amine group is converted into a diazonium salt, followed by coupling with the phenyl group.
Introduction of the Benzonitrile Moiety: The benzonitrile group is introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-{(E)-[4-(Piperidin-1-yl)phenyl]diazenyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group into amine groups using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzonitrile group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium, and solvents like ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-{(E)-[4-(Piperidin-1-yl)phenyl]diazenyl}benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-{(E)-[4-(Piperidin-1-yl)phenyl]diazenyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-{(E)-[4-(Piperidin-1-yl)phenyl]diazenyl}benzonitrile can be compared with other phenylpiperidines, such as:
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile: Similar in structure but with different substituents on the piperidine ring.
Phenylpiperidines: A broader class of compounds with varying pharmacological effects, including opioid analgesics and selective serotonin reuptake inhibitors.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
89505-32-8 |
|---|---|
Formule moléculaire |
C18H18N4 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
4-[(4-piperidin-1-ylphenyl)diazenyl]benzonitrile |
InChI |
InChI=1S/C18H18N4/c19-14-15-4-6-16(7-5-15)20-21-17-8-10-18(11-9-17)22-12-2-1-3-13-22/h4-11H,1-3,12-13H2 |
Clé InChI |
NKISKRGDDYLKJK-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, 1-[bis(phenylthio)methyl]-3-methoxy-](/img/structure/B14389243.png)
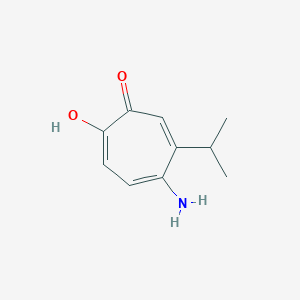
![N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine](/img/structure/B14389263.png)

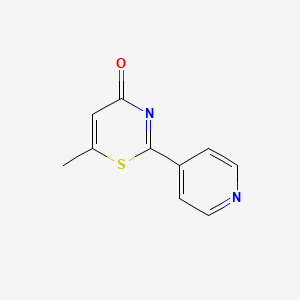
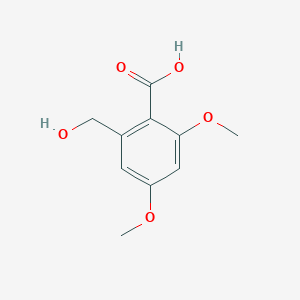
![(4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one](/img/structure/B14389275.png)
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methylphenyl)thiourea](/img/structure/B14389282.png)
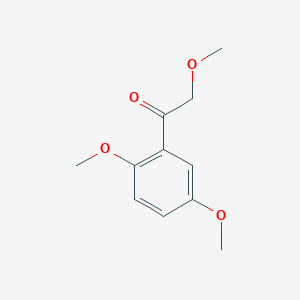
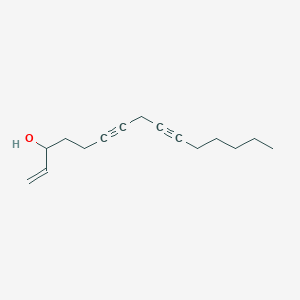
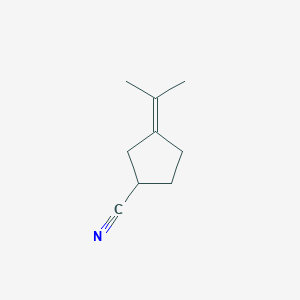
![[(2-Oxoethylidene)amino]oxidanide](/img/structure/B14389313.png)

